molecular formula C18H36O2 B036810 ISOSTEARIC ACID CAS No. 30399-84-9

ISOSTEARIC ACID

Cat. No.: B036810
CAS No.: 30399-84-9
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
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Description

Isostearic acid is a unique branched-chain fatty acid known for its exceptional properties and versatility. It is derived from the isomerization of stearic acid, resulting in a branched structure that imparts enhanced oxidative stability and resistance to rancidity. This compound is widely used in various industries, including cosmetics, lubricants, and pharmaceuticals, due to its distinctive molecular structure and beneficial properties .

Scientific Research Applications

Isostearic acid has a wide range of applications in scientific research and industry:

    Chemistry: Used as a building block for the synthesis of various chemical compounds, including esters and amides.

    Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.

    Medicine: Utilized in the production of pharmaceutical formulations, including sustained-release tablets and transdermal patches.

    Industry: Widely used in the production of lubricants, cosmetics, and polymer-based products.

Safety and Hazards

When handling 16-Methylheptadecanoic acid, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

This compound is a methyl-branched fatty acid , and like other fatty acids, it may interact with various enzymes and receptors in the body.

Mode of Action

The mode of action of 16-Methylheptadecanoic acid is not well-understood due to the lack of research on this specific compound. As a fatty acid, it may be involved in various biological processes, including energy production, cellular signaling, and the formation of cell membranes. More research is needed to understand how this compound interacts with its targets and the resulting changes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isostearic acid can be synthesized through the isomerization of stearic acid. The process involves the use of catalysts such as zeolites, which facilitate the rearrangement of the linear stearic acid into a branched structure. The reaction typically occurs under controlled temperature and pressure conditions to achieve high conversion rates and selectivity .

Industrial Production Methods

Industrial production of this compound often involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Isostearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isostearic acid is often compared with other fatty acids, such as stearic acid, oleic acid, and linoleic acid:

    Stearic Acid: A straight-chain saturated fatty acid with lower oxidative stability compared to this compound. .

    Oleic Acid: An unsaturated fatty acid with a linear structure.

    Linoleic Acid: A polyunsaturated fatty acid with multiple double bonds.

This compound’s unique branched structure sets it apart from these similar compounds, providing enhanced oxidative stability, lower melting point, and improved performance in various applications .

Properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
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CAS No.

2724-58-5, 30399-84-9
Record name Isostearic acid
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Record name Isooctadecanoic acid
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Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
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Record name 16-methylheptadecanoic acid
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Record name 16-METHYLHEPTADECANOIC ACID
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Record name 16-Methylheptadecanoic acid
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Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
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450 g
Type
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Reaction Step Two
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189 g
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Reaction Step Three
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Reaction Step Four
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450 g
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Quantity
3.125 mol
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3 mol
Type
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Reaction Step Seven
Quantity
1 mol
Type
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

Then 200 ml. xylene was added and 100 g n-C18 -isocyanate (0.339 mole) was dispersed in the mixture with stirring. The temperature was about 45° C. and the mixture was allowed to cool to about 28° C. The mixture containing a little floc was filtered and solvent removed by "Rotavapor". The solid was dissolved in cyclohexane, filtered and again recovered by solvent evaporation. It was again washed with cyclohexane to give a white, waxy solid. Nitrogen content was 8.6 wt. %.
Quantity
0.339 mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 16-Methylheptadecanoic acid and where is it found?

A1: 16-Methylheptadecanoic acid, also known as isostearic acid, is a branched-chain fatty acid. It is found in trace amounts in natural sources like hydrogenated mutton fat [, ], wool grease [, ], and has been identified in rice cultures of the fungus Fusarium equiseti [].

Q2: What is the structural characterization of 16-Methylheptadecanoic acid?

A2: While the provided abstracts don't offer specific spectroscopic data, we can deduce the following:

    Q3: How is 16-Methylheptadecanoic acid metabolized?

    A3: Research shows that in rat liver homogenates, 16-Methylheptadecanoic acid undergoes omega-oxidation. This process primarily occurs in the microsomal and mitochondrial fractions of the liver cells and is enhanced by NADPH. The main metabolites identified are the ω-hydroxy 16-Methylheptadecanoic acid and its corresponding dicarboxylic acid [].

    Q4: What analytical techniques are used to study 16-Methylheptadecanoic acid?

    A4: Several techniques have been employed to study this fatty acid, including:

    • Gas-liquid chromatography (GLC): This method, often coupled with mass spectrometry, is used for separation and identification of 16-Methylheptadecanoic acid in complex mixtures like natural fats [, , ].
    • Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation [].
    • Oxidative cleavage: This method, using reagents like MnO4 and IO4, helps determine the position of double bonds in unsaturated fatty acids, which can be relevant in mixtures containing 16-Methylheptadecanoic acid [].

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